2-Methylsulfanyl-4,6-bis-(piperidin-3-yloxy)-pyrimidine dihydrochloride
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Description
2-Methylsulfanyl-4,6-bis-(piperidin-3-yloxy)-pyrimidine dihydrochloride is a useful research compound. Its molecular formula is C15H26Cl2N4O2S and its molecular weight is 397.4 g/mol. The purity is usually 95%.
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Biological Activity
2-Methylsulfanyl-4,6-bis-(piperidin-3-yloxy)-pyrimidine dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the realm of pharmacology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a methylsulfanyl group at position 2 and two piperidin-3-yloxy groups at positions 4 and 6. The structural formula can be represented as follows:
This unique structure contributes to its diverse biological activities, particularly as an inhibitor in various enzymatic pathways.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various pathogens.
- Case Study : A related pyrimidine derivative demonstrated an IC50 value of 4.3 µM against specific bacterial strains, suggesting that structural modifications can enhance antimicrobial efficacy .
2. Immunosuppressive Activity
Pyrimidine derivatives have been explored for their immunosuppressive properties. The compound's structural features may allow it to interact with immune pathways effectively.
- Research Findings : A study reported that certain pyrimidine analogues exhibited immunosuppressive activity with IC50 values ranging from 1.6 µM to over 10 µM, indicating the potential for developing immunomodulatory agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. The following table summarizes the IC50 values of various substituted pyrimidines:
Compound | Substituent | IC50 (µM) | Activity Type |
---|---|---|---|
7g | Piperidino | 4.3 | Immunosuppressive |
7h | Piperidino | 6.2 | Immunosuppressive |
9k | Morpholino | 1.6 | Immunosuppressive |
9s | CH2Bn | 3.9 | Antimicrobial |
9t | Methyl | 4.9 | Antimicrobial |
This table illustrates how variations in substituents significantly impact the biological activity of these compounds.
The precise mechanism by which this compound exerts its biological effects remains an area of active research. However, it is hypothesized that the compound may inhibit specific enzymes or receptors involved in cellular signaling pathways, leading to its observed pharmacological effects.
Properties
IUPAC Name |
2-methylsulfanyl-4,6-di(piperidin-3-yloxy)pyrimidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S.2ClH/c1-22-15-18-13(20-11-4-2-6-16-9-11)8-14(19-15)21-12-5-3-7-17-10-12;;/h8,11-12,16-17H,2-7,9-10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKGZDJWUKIGCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)OC2CCCNC2)OC3CCCNC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.